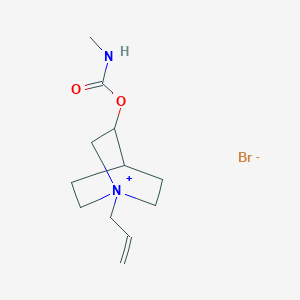
3-Carbamyl-N-allylquinuclidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamyl-N-allylquinuclidinium, also known as this compound, is a useful research compound. Its molecular formula is C12H21BrN2O2 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CNS Active Compound
CAQ is primarily studied for its ability to inhibit AChE and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, CAQ can potentially enhance cholinergic activity, which is crucial for cognitive functions. Research indicates that CAQ and other quinuclidine-based carbamates exhibit significant AChE inhibitory activity, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Table 1: Inhibition Potency of CAQ Compared to Rivastigmine
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| 3-Carbamyl-N-allylquinuclidinium | 36.1 - 78.6 | 9.8 - 215.4 |
| Rivastigmine | Similar range | Similar range |
The inhibition constants indicate that CAQ displays comparable potency to established drugs like rivastigmine, suggesting its potential as a therapeutic agent in treating cognitive decline associated with Alzheimer's disease .
Protective Effects Against Organophosphate Poisoning
CAQ has demonstrated protective effects against soman poisoning, a type of nerve agent exposure. Studies show that carbamate-based quinuclidine oximes, including CAQ, can act as antidotes by reactivating AChE inhibited by organophosphates. This property is critical for developing treatments for chemical warfare agents and pesticide poisoning .
Case Study: Efficacy Against Soman Poisoning
In experimental models, CAQ provided significant protection against soman-induced toxicity. The compound's ability to cross the blood-brain barrier enhances its efficacy as a potential antidote in acute poisoning scenarios .
Drug Development Insights
The structural characteristics of CAQ allow it to be a versatile scaffold for designing new therapeutics. Recent studies have utilized machine learning to predict the bioactivity of various quinuclidine derivatives, including CAQ, leading to the identification of new compounds with improved efficacy and reduced toxicity profiles .
Table 2: Machine Learning Predictions for CAQ Derivatives
| Compound Variant | Predicted AChE Activity (%) | Predicted BChE Activity (%) |
|---|---|---|
| CAQ | 89 | 90 |
| Modified Variant A | 95 | 92 |
| Modified Variant B | 87 | 88 |
These predictive models facilitate the rational design of novel inhibitors that can target multiple pathways involved in neurodegeneration, potentially leading to more effective treatments with fewer side effects .
Propiedades
Número CAS |
147137-16-4 |
|---|---|
Fórmula molecular |
C12H21BrN2O2 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
Clave InChI |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
SMILES canónico |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Sinónimos |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















